Ethyl 4-chloro-3-ethyl-1-phenyl-1H-indazole-5-carboxylate
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Overview
Description
Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl-4-chloro-1-penyl-3-ethyl-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
ethyl 4-chloro-3-ethyl-1-phenylindazole-5-carboxylate |
InChI |
InChI=1S/C18H17ClN2O2/c1-3-14-16-15(21(20-14)12-8-6-5-7-9-12)11-10-13(17(16)19)18(22)23-4-2/h5-11H,3-4H2,1-2H3 |
InChI Key |
UHGCWOLZKARORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=C(C=C2)C(=O)OCC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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